molecular formula C6H8N2O2S B12352153 Ethyl 2-sulfanylidene-3,4-dihydroimidazole-4-carboxylate

Ethyl 2-sulfanylidene-3,4-dihydroimidazole-4-carboxylate

Cat. No.: B12352153
M. Wt: 172.21 g/mol
InChI Key: ZTBYVFKQSHUVAO-UHFFFAOYSA-N
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Description

Ethyl 2-mercapto-1H-imidazole-4-carboxylate is a heterocyclic compound with the molecular formula C6H8N2O2S. It is characterized by the presence of an imidazole ring substituted with an ethyl ester group at the 4-position and a mercapto group at the 2-position.

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

ethyl 2-sulfanylidene-1,5-dihydroimidazole-5-carboxylate

InChI

InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-7-6(11)8-4/h3-4H,2H2,1H3,(H,8,11)

InChI Key

ZTBYVFKQSHUVAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=NC(=S)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-mercapto-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-mercaptoacetate with formamide under acidic conditions to form the imidazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization .

Industrial Production Methods: In industrial settings, the production of ethyl 2-mercapto-1H-imidazole-4-carboxylate may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

Ethyl 2-sulfanylidene-3,4-dihydroimidazole-4-carboxylate serves as a building block for synthesizing more complex molecules. It is utilized in coordination chemistry as a ligand due to its ability to coordinate with metal ions, which can lead to the formation of new materials with unique properties.

Research has shown that this compound exhibits potential antimicrobial and anticancer properties. Studies indicate that it can inhibit the growth of various cancer cell lines by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.

Case Study: Anticancer Activity

A study investigating the effects of this compound on human leukemia cells demonstrated significant cytotoxicity. The compound was found to induce apoptosis in a concentration-dependent manner, activating caspase pathways and altering mitochondrial membrane potential .

Pharmaceutical Development

The compound is being explored for its potential use as a pharmaceutical agent . Its unique structure allows it to interact with biological targets effectively, making it suitable for drug development aimed at treating various diseases, including cancer and infections.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and serves as an intermediate in various industrial processes. Its ability to undergo diverse chemical reactions such as oxidation and substitution makes it valuable in synthetic organic chemistry.

Mechanism of Action

The mechanism by which ethyl 2-mercapto-1H-imidazole-4-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its imidazole ring and functional groups. These interactions can modulate various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Ethyl 2-mercapto-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives, such as:

These comparisons highlight the unique combination of functional groups in ethyl 2-mercapto-1H-imidazole-4-carboxylate, which contributes to its distinct chemical and biological properties.

Biological Activity

Ethyl 2-sulfanylidene-3,4-dihydroimidazole-4-carboxylate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by an imidazole ring and a thioxo group. This configuration contributes to its biological activities, making it a subject of extensive research.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit mitogen-activated protein kinases (MAPKs), which are crucial for cell signaling and proliferation .
  • Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic functions.
  • Anticancer Activity : Preliminary research suggests that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells and modulation of tumor microenvironments .

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on the antimicrobial properties of this compound revealed significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.
    PathogenMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
  • Anticancer Activity :
    In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated effective concentration levels for therapeutic applications.
    Cancer Cell LineIC50 (µM)
    MCF-7 (Breast)15
    A549 (Lung)20

Pharmacological Studies

Research has also focused on the pharmacokinetics and bioavailability of this compound. Animal model studies suggest favorable absorption characteristics and moderate metabolism rates, which are critical for its development as a pharmaceutical agent.

Comparative Analysis with Similar Compounds

This compound can be compared with other imidazole derivatives known for their biological activities:

CompoundBiological Activity
EtomidateAnesthetic agent
MetomidateRadiopharmaceutical applications
Ethyl 5-methyl-2-sulfanylidene...Antimicrobial properties

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